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Compound of Interest

Compound Name: DPPC-d75

Cat. No.: B1504084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d75) in the

formation and characterization of supported lipid bilayers (SLBs). The unique properties of

DPPC-d75 make it an invaluable tool for biophysical studies, particularly in neutron-based

scattering techniques and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the

structure and dynamics of model cell membranes.

Introduction to DPPC-d75 in Supported Lipid
Bilayers
DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and

lung surfactant. Its well-defined gel-to-liquid crystalline phase transition at approximately 41°C

makes it a popular choice for fundamental studies of lipid bilayer properties. The deuteration of

the acyl chains (d75) provides a significant contrast for neutron scattering and NMR

spectroscopy, allowing for the detailed structural and dynamic characterization of lipid bilayers.

[1]

Supported lipid bilayers are model membrane systems formed on a solid substrate, which offer

a stable platform for a variety of surface-sensitive analytical techniques. The use of DPPC-d75
in SLBs enables researchers to probe the molecular organization, thickness, and dynamics of
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the bilayer, as well as to study the interactions of proteins, peptides, and drugs with the

membrane.

Key Applications
Neutron Reflectivity: To determine the precise thickness of the lipid bilayer, including the

individual leaflets, headgroup, and acyl chain regions, and to study the insertion and

interaction of membrane-active molecules.[2][3]

Solid-State NMR Spectroscopy: To investigate the orientation, dynamics, and conformation

of lipid molecules within the bilayer and to study the structure of membrane-associated

proteins.

Fluorescence Microscopy (FRAP): To measure the lateral diffusion of lipids and other

membrane components, providing insights into the fluidity and phase behavior of the bilayer.

[4][5]

Quantitative Data
The following tables summarize key quantitative parameters for DPPC and DPPC-d75 in

supported lipid bilayers, derived from various biophysical techniques.

Table 1: Structural Parameters of DPPC and DPPC-d75 Bilayers from Neutron Scattering
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Parameter
DPPC
(Hydrogena
ted)

DPPC-d75 Technique Conditions Reference

Total Bilayer

Thickness
51 ± 3 Å

58 ± 2 Å (with

26 mol%

cholesterol)

Neutron

Reflection

25 °C, on

hydrophilic

silica

[3]

36 ± 1 Å

(chains)
-

Neutron

Reflectivity
Gel phase [2]

46.2 ± 1.5 Å -

Small-Angle

Neutron

Scattering

25 °C [6]

Headgroup

Thickness
9 ± 1 Å -

Neutron

Reflectivity
Gel phase [2]

Acyl Chain

Thickness
36 ± 1 Å -

Neutron

Reflectivity
Gel phase [2]

15 Å -
Neutron

Reflectometry

Liquid

condensed

phase

[7]

Area per

Lipid

Molecule

63.0 ± 1.0 Å² -

Neutron and

X-ray

Scattering

50 °C (Fluid

phase)
[8][9][10]

55.2 Å² -
Neutron

Reflectometry

Liquid

condensed

phase

[7]

Table 2: Lateral Diffusion Coefficients of DPPC in Supported Lipid Bilayers (from FRAP)
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Temperature
(°C)

Diffusion
Coefficient (D)
on Mica
(µm²/s)

Diffusion
Coefficient (D)
on Glass
(µm²/s)

Phase Reference

17 - 27
Nearly constant

(low)

Nearly constant

(low)
Gel (Lβ) [4][11]

27.9 - 36.3 Increasing Increasing Pre-transition [4]

36.3 - 45.5
Sharply

increasing

Sharply

increasing
Main transition [4]

> 42
Nearly constant

(high)

Nearly constant

(high)
Fluid (Lα) [11]

Experimental Protocols
Protocol 1: Formation of DPPC-d75 Supported Lipid
Bilayers by Vesicle Fusion
This protocol describes the formation of a DPPC-d75 SLB on a silica substrate.

Materials:

DPPC-d75 lipid powder

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Silicon wafers or glass coverslips

Extruder with 100 nm polycarbonate membranes

Sonicator or vortex mixer

Nitrogen gas stream
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Vacuum desiccator

Procedure:

Lipid Film Preparation:

Dissolve a known amount of DPPC-d75 in chloroform in a round-bottom flask.

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on

the flask wall.

Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

Vesicle Formation:

Hydrate the lipid film with PBS buffer to a final lipid concentration of 1 mg/mL.

Vortex or sonicate the suspension until it becomes milky to form multilamellar vesicles

(MLVs).

To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple freeze-

thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at a

temperature above the phase transition of DPPC (~50°C).

Substrate Preparation:

Clean the silicon wafers or glass coverslips by sonicating in a series of solvents (e.g.,

acetone, ethanol, and deionized water) and then drying under a nitrogen stream.

Treat the substrate with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen

peroxide) to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive

and should be handled with extreme care in a fume hood.

SLB Formation:

Place the cleaned substrate in a suitable chamber.

Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
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Incubate at a temperature above the phase transition of DPPC (~50-60°C) for 1-2 hours to

facilitate vesicle fusion and bilayer formation.

Gently rinse the surface with excess PBS buffer to remove unfused vesicles.

The SLB is now ready for characterization.
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Figure 1: Workflow for the preparation of a DPPC-d75 supported lipid bilayer via vesicle

fusion.

Protocol 2: Characterization by Neutron Reflectivity
This protocol outlines the procedure for analyzing a DPPC-d75 SLB using neutron reflectivity to

determine its structure, particularly in the context of peptide interaction.

Instrumentation:

Neutron reflectometer

Temperature-controlled sample cell for solid-liquid interface measurements

Procedure:

Sample Preparation:

Form a DPPC-d75 SLB on a large, flat silicon crystal as described in Protocol 1. The

silicon crystal serves as the substrate through which the neutron beam will pass.

Mount the silicon crystal in the temperature-controlled sample cell.

Contrast Variation Measurement:

Measure the neutron reflectivity of the SLB in different isotopic contrasts of the aqueous

buffer (e.g., D₂O, H₂O, and a mixture like CM4 or "match-out" water). This allows for the

separate determination of the scattering length density profiles of the lipid and any

interacting molecules.

Data Acquisition for Peptide Interaction:

Inject a solution of the peptide of interest into the sample cell.

Allow the system to equilibrate.

Repeat the neutron reflectivity measurements in the same set of isotopic contrasts.

Data Analysis:
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Model the reflectivity data using a layered model (e.g., a "box model") to obtain the

scattering length density (SLD) profile perpendicular to the surface.

From the SLD profile, determine the thickness, roughness, and composition of the different

layers: the silicon oxide layer, the thin water layer between the substrate and the bilayer,

the inner and outer lipid headgroups, and the acyl chain region.[2]

By comparing the data before and after peptide addition, determine the location,

concentration, and orientation of the peptide within the bilayer.

Neutron Reflectivity Experiment Data Analysis

DPPC-d75 SLB on Silicon Crystal Measure Reflectivity
(D2O, H2O, CM4) Inject Peptide Solution

Model SLD Profile
(Bilayer Structure)

Equilibrate Measure Reflectivity
(D2O, H2O, CM4)

Model SLD Profile
(Peptide-Bilayer Structure)

Compare Structures Determine Peptide Location,
Concentration, & Orientation

Click to download full resolution via product page

Figure 2: Experimental workflow for studying peptide-bilayer interactions using neutron

reflectivity.

Protocol 3: Characterization by Solid-State NMR
Spectroscopy
This protocol provides a general outline for preparing a DPPC-d75 SLB sample for solid-state

NMR analysis.

Procedure:

Sample Preparation for Oriented Samples:

Mechanically align the DPPC-d75 bilayers by spreading a lipid-protein mixture on thin

glass plates.
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Hydrate the sample and stack the glass plates.

Insert the stack into the NMR spectrometer.

This method allows for the determination of the orientation of molecules relative to the

bilayer normal.

Sample Preparation for Magic Angle Spinning (MAS):

Reconstitute DPPC-d75 into lipid vesicles, potentially with a membrane protein of interest.

Centrifuge the vesicles to form a pellet.

Pack the hydrated pellet into a MAS rotor.

Spinning the sample at the "magic angle" (54.7°) averages out anisotropic interactions,

leading to higher resolution spectra.

NMR Data Acquisition:

Acquire spectra using appropriate pulse sequences to probe the structure and dynamics

of the lipids and any embedded proteins. For example, ³¹P NMR can be used to assess

the phase and orientation of the lipid headgroups.

Protocol 4: Characterization by Fluorescence Recovery
After Photobleaching (FRAP)
This protocol describes how to measure the lateral diffusion of a fluorescently labeled lipid

probe within a DPPC-d75 SLB.

Materials:

DPPC-d75 SLB on a glass coverslip (prepared as in Protocol 1, with the addition of a small

amount, e.g., 0.1 mol%, of a fluorescent lipid probe like NBD-PC during vesicle preparation).

Confocal laser scanning microscope equipped for FRAP.

Procedure:
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Sample Mounting:

Mount the glass coverslip with the SLB in a suitable imaging chamber filled with PBS

buffer.

Pre-bleach Imaging:

Using a low laser power, acquire a few images of the region of interest (ROI) to determine

the initial fluorescence intensity.

Photobleaching:

Use a high-intensity laser pulse to photobleach the fluorescent probes within a defined

ROI.

Post-bleach Imaging:

Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser

power to monitor the recovery of fluorescence as unbleached probes diffuse into the

bleached area.[12][13]

Data Analysis:

Measure the fluorescence intensity in the bleached ROI over time.

Fit the fluorescence recovery curve to an appropriate model to extract the diffusion

coefficient (D) and the mobile fraction of the fluorescent probe.[13]

Conclusion
DPPC-d75 is a powerful tool for researchers studying the biophysics of lipid bilayers. Its use in

conjunction with supported lipid bilayer platforms and advanced analytical techniques like

neutron reflectivity, solid-state NMR, and fluorescence microscopy provides detailed insights

into the structure, dynamics, and interactions of model cell membranes. The protocols and data

presented here serve as a guide for the effective application of DPPC-d75 in membrane

research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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